molecular formula C5H6ClN3 B1455090 (6-Chloropyrimidin-4-yl)methanamine CAS No. 933702-18-2

(6-Chloropyrimidin-4-yl)methanamine

Cat. No. B1455090
CAS RN: 933702-18-2
M. Wt: 143.57 g/mol
InChI Key: JCRPPUPAPVOGRW-UHFFFAOYSA-N
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Description

“(6-Chloropyrimidin-4-yl)methanamine” is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is used as an intermediate in pharmaceutical research and development .


Synthesis Analysis

The synthesis of “(6-Chloropyrimidin-4-yl)methanamine” and its derivatives has been a subject of research. For instance, one process for the synthesis of a related compound, etravirine, involves the use of a compound similar to “(6-Chloropyrimidin-4-yl)methanamine” as an intermediate .


Molecular Structure Analysis

The InChI code for “(6-Chloropyrimidin-4-yl)methanamine” is 1S/C5H6ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H,2,7H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis

(6-Chloropyrimidin-4-yl)methanamine: is a valuable intermediate in organic synthesis. It’s used to introduce the pyrimidinyl moiety into larger molecules, which is a core structure in many pharmaceuticals .

Pharmaceutical Development

This compound serves as a building block for creating drugs with a wide range of pharmacological activities. It’s particularly relevant in the synthesis of drugs that target DNA and RNA due to the pyrimidine base analog structure, which is similar to the pyrimidine bases found in these nucleic acids .

Agrochemical Research

In agrochemistry, (6-Chloropyrimidin-4-yl)methanamine can be used to develop new pesticides and herbicides. Its chloropyrimidinyl group is effective in disrupting the life cycle of various pests and weeds, making it a potential candidate for creating more efficient agrochemicals .

Antimicrobial Agents

Research indicates that pyrimidine derivatives exhibit antimicrobial properties. Therefore, (6-Chloropyrimidin-4-yl)methanamine could be instrumental in the design of new antimicrobial agents that combat resistant strains of bacteria and fungi .

Chemokine Receptor Antagonists

The structure of (6-Chloropyrimidin-4-yl)methanamine makes it suitable for modification into compounds that can act as chemokine receptor antagonists. These are important in the treatment of diseases like HIV, where blocking the receptor can prevent the virus from entering cells .

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit various enzymes. By modifying (6-Chloropyrimidin-4-yl)methanamine , researchers can develop enzyme inhibitors that have therapeutic applications in diseases where enzyme activity is dysregulated .

Anticancer Research

The pyrimidine moiety is a common feature in many anticancer drugs(6-Chloropyrimidin-4-yl)methanamine could be used to synthesize novel compounds that target cancer cells, offering a pathway to develop new treatments .

Safety and Hazards

The safety data sheet for a related compound, “(6-chloropyridin-2-yl)methanamine”, indicates that it is toxic if swallowed and can cause skin and eye irritation . It’s reasonable to assume that “(6-Chloropyrimidin-4-yl)methanamine” may have similar hazards, but specific safety data for this compound is not available in the search results.

properties

IUPAC Name

(6-chloropyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRPPUPAPVOGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744280
Record name 1-(6-Chloropyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933702-18-2
Record name 1-(6-Chloropyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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